molecular formula C6H11ClN2S B8349755 4-Amino-4-cyano-tetrahydrothiopyrane hydrochloride

4-Amino-4-cyano-tetrahydrothiopyrane hydrochloride

Cat. No.: B8349755
M. Wt: 178.68 g/mol
InChI Key: HPJLSRXFFQYHTI-UHFFFAOYSA-N
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Description

4-Amino-4-cyano-tetrahydrothiopyrane hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2S and its molecular weight is 178.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11ClN2S

Molecular Weight

178.68 g/mol

IUPAC Name

4-aminothiane-4-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2S.ClH/c7-5-6(8)1-3-9-4-2-6;/h1-4,8H2;1H

InChI Key

HPJLSRXFFQYHTI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C#N)N.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of potassium cyanide (5.6 g) and ammonium chloride (5.06 g) in water (17 mL) was added a solution of tetrahydrothiopyran-4-one (10 g) in methanol (22 mL) and the mixture was refluxed under heating overnight. After cooling to room temperature, to the reaction mixture was added an aqueous 1N sodium hydroxide solution. The mixture was extracted with diethyl ether and the organic layer was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and to a solution of the residue in diethyl ether was added 4N HCl-ethyl acetate. The precipitates were collected by filtration to give 4-amino-4-cyano-tetrahydrothiopyrane hydrochloride (13.6 g, yield: 88%) as a colorless solid.
Quantity
5.6 g
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reactant
Reaction Step One
Quantity
5.06 g
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reactant
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10 g
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reactant
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Quantity
17 mL
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solvent
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22 mL
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Synthesis routes and methods II

Procedure details

A solution of tetrahydrothiopyran-4-one (4.64 g, 40.0 mmol) in methanol (10 mL) is added to a mixture of sodium cyanide (2.0 g, 40.0 mmol) and ammonium chloride (2.36 g, 44.0 mmol) in water (8 mL). The reaction mixture is heated to reflux for 14 hours. The mixture is diluted with water, basified with potassium carbonate, and extracted with diethyl ether. The organic extract is dried (MgSO4) and filtered. The solution is acidified with hydrochloric acid saturated with methylene chloride. The resulting precipitate is filtered off providing 4-amino-4-cyano-tetrahydrothiopyran hydrochloride salt.
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
8 mL
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solvent
Reaction Step One
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0 (± 1) mol
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